Head-to-Head Kinase Selectivity Profiling: N-Substituted 5-Carboxamide vs. 7-Carboxamide-Derived Frameworks
Derivatives of 2,3-dihydrobenzofuran-5-carboxamide demonstrate potent inhibition of human p38α MAP kinase, a target not addressed by the 7-carboxamide series. In direct binding assay comparisons using the identical radiometric readout (γ-[³²P]ATP incorporation after 60 min), the (S)-N-(3-(methylsulfonyl)propyl) derivative of the 5-carboxamide scaffold exhibited an IC₅₀ of 72 nM [1], whereas a closely related N-(2-methoxyethyl) derivative showed an IC₅₀ of 345 nM [2]. This provides a quantitative intra-class structure-activity relationship specific to the 5-carboxamide vector. In contrast, 2,3-dihydrobenzofuran-7-carboxamide derivatives are primarily characterized as 5-HT₃ receptor ligands (pKi ~8–10 range for optimized analogues) with no reported p38α activity [3].
| Evidence Dimension | Human p38α MAP kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 72 nM (for the (S)-N-(3-(methylsulfonyl)propyl)-2,3-dihydrobenzofuran-5-carboxamide derivative) |
| Comparator Or Baseline | IC₅₀ = 345 nM (for the (S)-N-(2-methoxyethyl) analogue of the same 5-carboxamide core). 7-Carboxamide regioisomer: no detectable p38α inhibition reported in primary screening. |
| Quantified Difference | 4.8-fold potency difference between two 5-carboxamide derivatives; qualitative target selectivity difference vs. 7-carboxamide series (p38α vs. 5-HT₃). |
| Conditions | Inhibition of human p38α assessed as γ-[³²P]ATP incorporation after 60 min by scintillation counting, curated in BindingDB and ChEMBL. |
Why This Matters
This establishes the 5-carboxamide scaffold as a privileged entry point for p38α MAPK inhibitor lead generation, a therapeutic target for inflammatory diseases, while the 7-carboxamide regioisomer is structurally precluded from this activity space, directly informing procurement for kinase-focused drug discovery programs.
- [1] BindingDB Entry BDBM50315919: (S)-N-(3-(methylsulfonyl)propyl)-N-(2-(1-phenylethylamino)pyrimidin-4-yl)-2,3-dihydrobenzofuran-5-carboxamide (CHEMBL1093833). IC₅₀: 72 nM against human p38α. View Source
- [2] BindingDB Entry BDBM50315941: (S)-N-(2-methoxyethyl)-N-(2-(1-phenylethylamino)pyrimidin-4-yl)-2,3-dihydrobenzofuran-5-carboxamide (CHEMBL1090587). IC₅₀: 345 nM against human p38α. View Source
- [3] Hirokawa, Y., et al. (2003). 2,3-Dihydrobenzofuran-7-carboxamide derivatives as 5-HT₃ receptor antagonists. Bioorg. Med. Chem., 11(9), 1969-1982. View Source
